molecular formula C8H5Cl2NOS B1416675 2,7-Dichloro-4-methoxy-benzothiazole CAS No. 855282-63-2

2,7-Dichloro-4-methoxy-benzothiazole

Cat. No.: B1416675
CAS No.: 855282-63-2
M. Wt: 234.1 g/mol
InChI Key: XZCUZHHYCQCYKV-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-methoxy-benzothiazole is a chemical compound with the molecular formula C8H5Cl2NOS. It is a derivative of benzothiazole, featuring chlorine and methoxy groups at specific positions on the benzothiazole ring

Biochemical Analysis

Biochemical Properties

2,7-Dichloro-4-methoxy-benzothiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been reported to exhibit antibacterial activity by inhibiting enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These interactions highlight the compound’s potential in disrupting bacterial metabolic processes and its utility in developing novel antibacterial agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in bacterial resistance mechanisms, thereby altering the bacterial cell’s ability to survive and proliferate . Additionally, its impact on cellular metabolism can lead to the disruption of essential metabolic pathways, further inhibiting bacterial growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with DNA gyrase and dihydroorotase results in the inhibition of these enzymes, which are crucial for bacterial DNA replication and pyrimidine biosynthesis, respectively . These binding interactions ultimately lead to changes in gene expression and the inhibition of bacterial growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although the extent of this activity may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without notable adverse effects. At higher doses, toxic effects may be observed, including potential damage to non-target tissues . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe for use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of enzymes such as dihydroorotase and DNA gyrase disrupts key metabolic processes in bacteria, leading to reduced metabolic flux and altered metabolite levels . These interactions underscore the compound’s potential as a metabolic inhibitor and its utility in antibacterial therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation within bacterial cells are critical for its antibacterial activity. Studies have shown that the compound can effectively penetrate bacterial cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments within bacterial cells, such as the cytoplasm and nucleoid, where it interacts with target enzymes and DNA . Post-translational modifications and targeting signals may influence the compound’s localization, enhancing its efficacy as an antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-4-methoxy-benzothiazole typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,7-dichlorobenzothiazole as the starting material.

  • Methoxylation: . This reaction is often carried out using methanol in the presence of a base such as potassium carbonate (K2CO3).

  • Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-4-methoxy-benzothiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with fewer chlorine atoms.

  • Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,7-Dichloro-4-methoxy-benzothiazole has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methoxy-benzothiazole

  • 2,6-Dichloro-4-methoxy-benzothiazole

  • 2,7-Dichloro-5-methoxy-benzothiazole

Properties

IUPAC Name

2,7-dichloro-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCUZHHYCQCYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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